molecular formula C22H25NO6 B159068 (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid CAS No. 196404-55-4

(4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

Cat. No. B159068
M. Wt: 399.4 g/mol
InChI Key: MSVWUXLRSKRKFZ-PAMZHZACSA-N
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Description

(4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific research applications

Synthesis and Application in Peptide Research

The compound "(4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid" has significant implications in the synthesis of peptides and related structures, contributing to various fields like medicinal chemistry and molecular biology. A study by Schutkowski et al. (2009) focused on the synthesis of dipeptide 4-nitroanilides, integrating non-proteinogenic amino acids like (4S,5S)-5-methyloxazolidine-4-carboxylic acid and (4S,5R)-5-methyloxazolidine-4-carboxylic acid, using methods like the isocyanate method or the mixed anhydride procedure. This research emphasizes the flexibility and utility of oxazolidine derivatives in peptide synthesis and their potential applications in designing biologically active compounds (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Antibacterial Applications

The antibacterial properties of derivatives of oxazolidine carboxylic acids have been studied extensively. Song et al. (2009) synthesized a series of 2-arylthiazolidine-4-carboxylic acid derivatives and 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives to evaluate their antibacterial activities. Their study discovered that most of the 3-tert-butoxycarbonyl derivatives exhibited enhanced antibacterial activities against various bacterial strains, highlighting the potential of these derivatives in developing new antibacterial agents (Song et al., 2009).

Role in Anticancer Agent Design

Oxazolidine derivatives have also found applications in the design of anticancer agents. Kumar et al. (2009) developed a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, and evaluated their cytotoxicity against human cancer cell lines. Their findings underscored the potential of these derivatives in anticancer drug development, with certain compounds exhibiting promising cytotoxicity in specific cancer types (Kumar et al., 2009).

properties

IUPAC Name

(4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWUXLRSKRKFZ-PAMZHZACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]([C@@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457445
Record name (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

CAS RN

196404-55-4
Record name (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Sodium (4S, 5R)-3-(tert-Butoxycarbonyl)-2-(2,4-Dimethoxyfenyl)-4-3-(Fluoropyridin-2-yl)Oxazolidine-5-Carobxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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